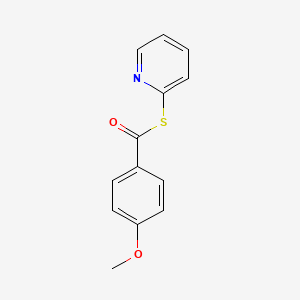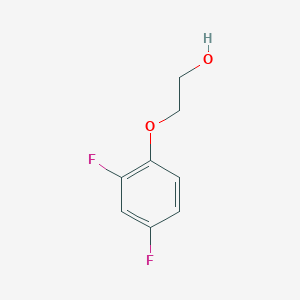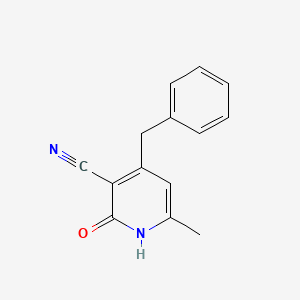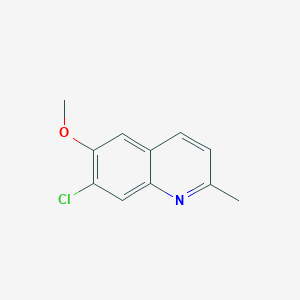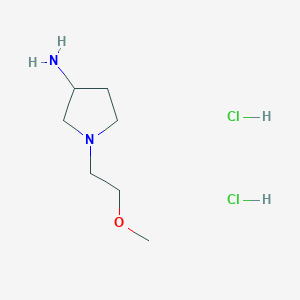
1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride
描述
1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C7H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride typically involves the reaction of 1-(2-methoxyethyl)pyrrolidin-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
Starting Material: 1-(2-Methoxyethyl)pyrrolidin-3-amine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is typically performed at room temperature with the addition of HCl to the amine solution, followed by crystallization to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
化学反应分析
Types of Reactions
1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
科学研究应用
1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(2-Methoxyethyl)pyrrolidin-3-one
- 1-(2-Methoxyethyl)-3-pyrrolidinamine
- N-Hexyl-1-(3-methoxybenzyl)pyrrolidin-3-amine
Uniqueness
1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity
属性
分子式 |
C7H18Cl2N2O |
|---|---|
分子量 |
217.13 g/mol |
IUPAC 名称 |
1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-10-5-4-9-3-2-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H |
InChI 键 |
PCZATZDDCHSCJK-UHFFFAOYSA-N |
规范 SMILES |
COCCN1CCC(C1)N.Cl.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

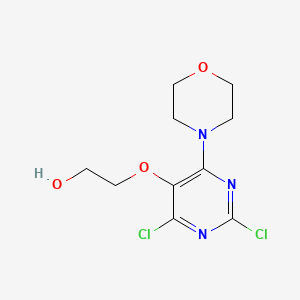
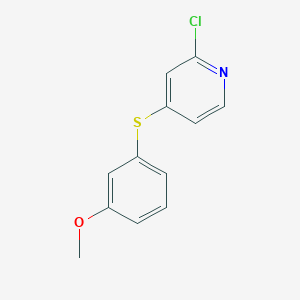
![1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone](/img/structure/B8579387.png)
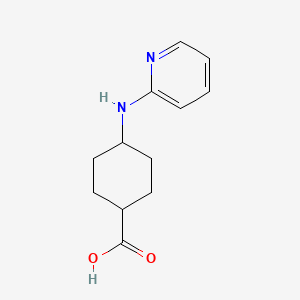
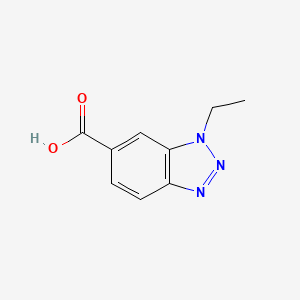
![3-{3-[(3-Methylpiperidin-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8579403.png)
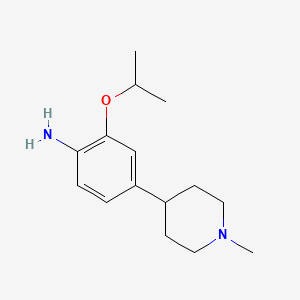
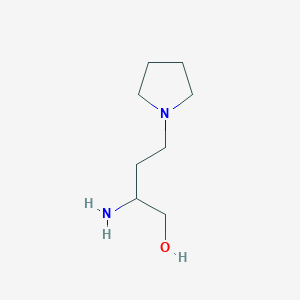
![4-[(2-Oxo-1,4-dihydro-2H-3,1-benzoxazin-6-yl)oxy]butyl acetate](/img/structure/B8579431.png)
